molecular formula C18H19NO3 B5852060 ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate

ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate

Cat. No. B5852060
M. Wt: 297.3 g/mol
InChI Key: YXAHQPVEIMROBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate, also known as EDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and material science. EDB is a synthetic compound that can be synthesized using different methods, and its mechanism of action is still under investigation.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate is still under investigation, but it is believed to involve the inhibition of different enzymes and signaling pathways. ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate has been shown to have different biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth. In vivo studies have shown that ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate can inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate is also easy to synthesize and can be obtained in large quantities. One of the limitations of using ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate in lab experiments is its potential toxicity, as it can induce cell death in normal cells at high concentrations. ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate can also be expensive, depending on the synthesis method and purification technique used.

Future Directions

There are several future directions for research on ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate, including the investigation of its mechanism of action and the development of new drug delivery systems. ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate can also be modified to improve its selectivity and efficacy, and to reduce its toxicity. The potential applications of ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate in material science, such as in the development of new photosensitizers, can also be explored. Overall, ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate has significant potential for various applications in science and medicine, and further research is needed to fully understand its properties and mechanisms.

Synthesis Methods

Ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate can be synthesized using different methods, including the reaction of 2,5-dimethylbenzoyl chloride with 4-aminobenzoic acid ethyl ester in the presence of a base, such as triethylamine. Another method involves the reaction of 2,5-dimethylbenzoyl chloride with 4-aminobenzoic acid ethyl ester in the presence of an acid catalyst, such as hydrochloric acid. The yield and purity of ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate can be improved by using different purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

Ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate has been studied for its potential applications in various fields, including medicine, pharmacology, and material science. In medicine, ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In pharmacology, ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate has been studied for its potential as a drug delivery system, as it can be encapsulated in different materials, such as liposomes and nanoparticles. In material science, ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate has been investigated for its potential as a photosensitizer, as it can absorb light and generate reactive oxygen species.

properties

IUPAC Name

ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-4-22-18(21)14-7-9-15(10-8-14)19-17(20)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAHQPVEIMROBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.